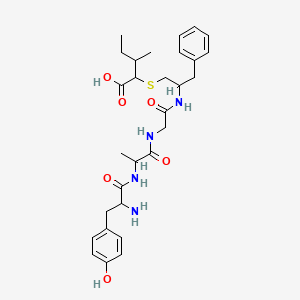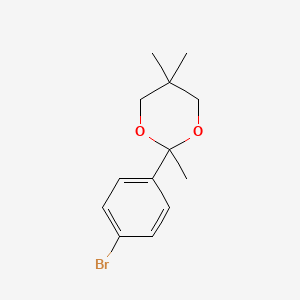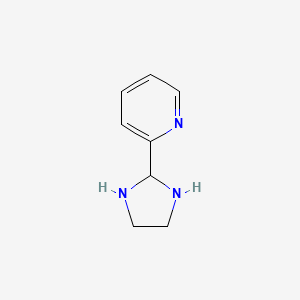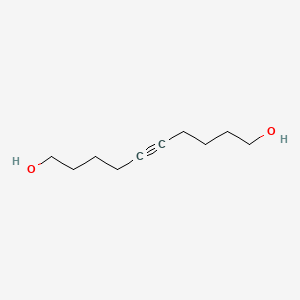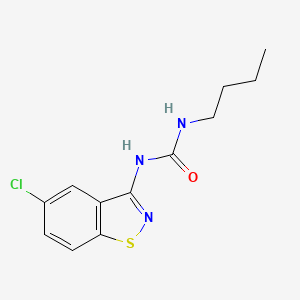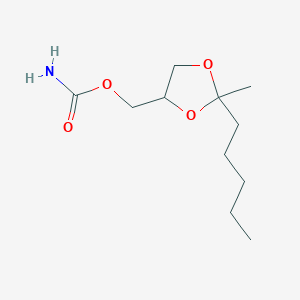
(2-Methyl-2-pentyl-1,3-dioxolan-4-yl)methyl carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-2-pentyl-1,3-dioxolan-4-yl)methyl carbamate is a chemical compound known for its unique structure and properties. It is a member of the carbamate family, which are esters of carbamic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, purification, and crystallization to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyl-2-pentyl-1,3-dioxolan-4-yl)methyl carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The conditions for these reactions vary but often involve specific temperatures, pressures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used .
Applications De Recherche Scientifique
(2-Methyl-2-pentyl-1,3-dioxolan-4-yl)methyl carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, coatings, and other materials
Mécanisme D'action
The mechanism of action of (2-Methyl-2-pentyl-1,3-dioxolan-4-yl)methyl carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other carbamates and dioxolane derivatives, such as:
1,2-Dioxolane: A structural isomer with different chemical properties.
1,3-Dioxolane: Often used in organic synthesis and as a solvent.
Propriétés
Numéro CAS |
93882-97-4 |
|---|---|
Formule moléculaire |
C11H21NO4 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
(2-methyl-2-pentyl-1,3-dioxolan-4-yl)methyl carbamate |
InChI |
InChI=1S/C11H21NO4/c1-3-4-5-6-11(2)15-8-9(16-11)7-14-10(12)13/h9H,3-8H2,1-2H3,(H2,12,13) |
Clé InChI |
LAOLCKKAWCJSCE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1(OCC(O1)COC(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


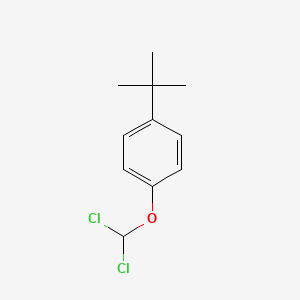
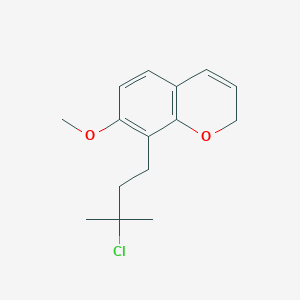
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride](/img/structure/B14342963.png)
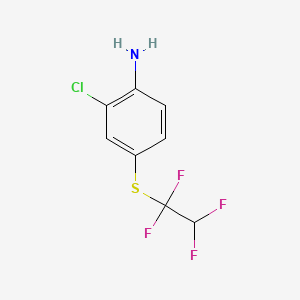
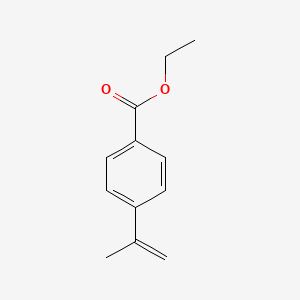
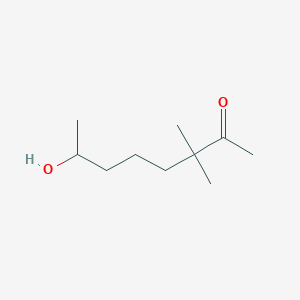
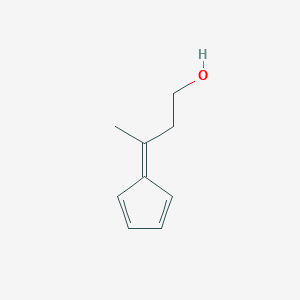
![1-[2-Methyl-1-(tributylstannyl)propyl]piperidine](/img/structure/B14342988.png)
